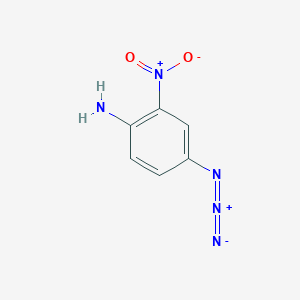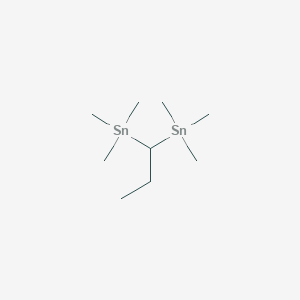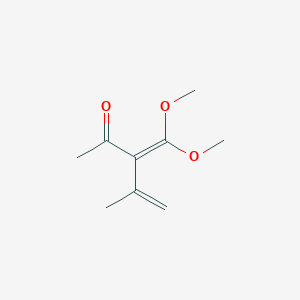
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is an organic compound with a unique structure that includes both methoxy and enone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylpent-4-en-2-one with dimethoxymethane in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one involves its interaction with various molecular targets. The enone group can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis. The methoxy groups can also undergo nucleophilic substitution, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
- 3-(Methoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Ethoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Dimethoxymethylidene)-4-ethylpent-4-en-2-one
Uniqueness
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
65120-61-8 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-(dimethoxymethylidene)-4-methylpent-4-en-2-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(7(3)10)9(11-4)12-5/h1H2,2-5H3 |
InChIキー |
BSZWTJKEWUCEIS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=C(OC)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14478089.png)

![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)

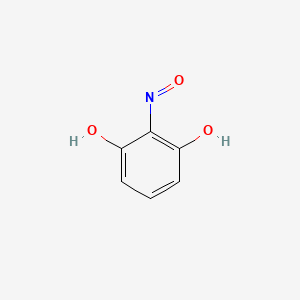
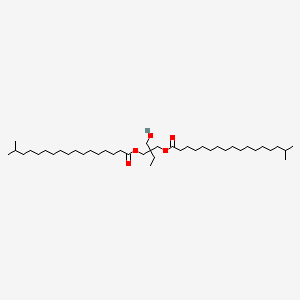
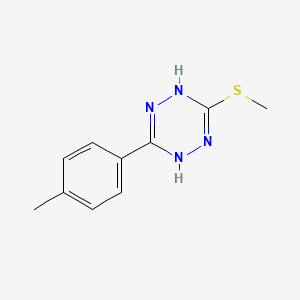
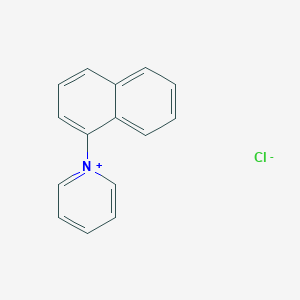
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
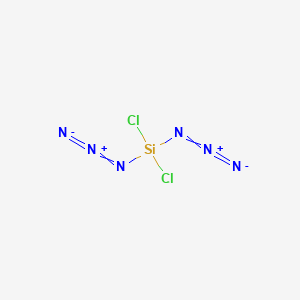
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)

